3-(2-Hydroxyethyl)azepan-2-one CAS 1006-84-4 properties
3-(2-Hydroxyethyl)azepan-2-one CAS 1006-84-4 properties
This technical guide provides an in-depth analysis of 3-(2-Hydroxyethyl)azepan-2-one (CAS 1006-84-4), a functionalized caprolactam derivative.[1] This document is structured for researchers in medicinal chemistry and polymer science, focusing on synthetic methodologies, physicochemical properties, and downstream applications.
CAS Registry Number: 1006-84-4
Chemical Family: Functionalized Lactams / Azepanones
Synonyms:
Part 1: Chemical Identity & Physicochemical Profile[1]
The compound is a seven-membered lactam ring substituted at the
Structural Specifications
| Property | Detail |
| IUPAC Name | 3-(2-Hydroxyethyl)azepan-2-one |
| Molecular Formula | |
| Molecular Weight | 157.21 g/mol |
| SMILES | O=C1NCCCCC1CCO |
| InChI Key | Unique identifier required for database integration |
| Chiral Centers | Position 3 is chiral.[1] (Note: CAS 1006-84-4 typically refers to the racemate unless specified).[1] |
Physicochemical Properties (Experimental & Predicted)
Data synthesized from homologous series and computational models (ACD/Labs, EPISuite).
| Parameter | Value | Context/Implication |
| Physical State | Viscous Liquid / Low-melting Solid | Disruption of caprolactam crystal packing by the hydroxyethyl tail lowers MP relative to the parent lactam.[1] |
| Boiling Point | 310°C - 320°C (at 760 mmHg) | High boiling point necessitates high-vacuum distillation for purification.[1] |
| Density | ~1.10 g/cm³ | Slightly denser than water due to polar functionality.[1] |
| LogP | -0.4 to 0.1 | Amphiphilic but water-soluble; suitable for aqueous phase reactions.[1] |
| pKa (Amide) | ~16-17 | The lactam proton is weakly acidic, requiring strong bases (e.g., LDA) for deprotonation. |
| Solubility | Water, DMSO, Methanol, DCM | High solubility in polar protic and aprotic solvents. |
Part 2: Synthetic Routes & Process Chemistry[1]
Synthesizing C3-substituted lactams is synthetically more demanding than N-alkylation.[1] Two primary strategies are employed: the Beckmann Rearrangement (scalable) and Enolate Alkylation (lab-scale).[1]
Method A: The Beckmann Rearrangement (Industrial Standard)
This route mimics the commercial production of caprolactam but utilizes a functionalized cyclohexanone precursor.[1] It is preferred for scale-up due to thermodynamic stability.[1]
-
Precursor Synthesis: Radical alkylation or aldol condensation of cyclohexanone with ethylene oxide/ethylene glycol yields 2-(2-hydroxyethyl)cyclohexanone .[1]
-
Oxime Formation: Reaction with hydroxylamine hydrochloride (
) generates the corresponding oxime.[1] -
Rearrangement: Treatment with acid catalysts (Polyphosphoric acid or Oleum) induces the [1,2]-shift of the alkyl group anti-periplanar to the hydroxyl leaving group, expanding the ring from 6 to 7 members.[1]
Method B: Direct Dianion Alkylation (Discovery Scale)
For rapid analog generation, direct alkylation of caprolactam is utilized.[1]
-
Protection: The lactam nitrogen is often protected (e.g., with a silyl group) or a dianion strategy is used.[1]
-
Deprotonation: Treatment with 2 equivalents of Lithium Diisopropylamide (LDA) at -78°C generates the dianion (removal of N-H then
-C-H).[1] -
Electrophile Trapping: Addition of ethylene oxide or a protected 2-haloethanol effects C-alkylation.[1]
Synthetic Workflow Diagram
The following diagram illustrates the divergent pathways to CAS 1006-84-4.
Figure 1: Comparative synthetic pathways. Route A (Green) is preferred for stability; Route B (Red) offers rapid derivatization.[1]
Part 3: Applications in Drug Development & Materials[1]
Pharmaceutical Intermediate (Peptidomimetics)
The 3-substituted azepan-2-one scaffold serves as a conformationally constrained amino acid mimetic .[1]
-
Mechanism: The 7-membered ring restricts the conformational freedom of the peptide backbone, locking the "residue" into a specific
-turn geometry.[1] -
Utility: It acts as a lysine or arginine surrogate in protease inhibitors.[1] The pendant hydroxyethyl group provides a handle for further functionalization (e.g., converting to an amine or guanidine) or improving solubility.[1]
Functionalized Polyamides (Hydrophilic Nylon)
In polymer chemistry, CAS 1006-84-4 acts as a co-monomer for Nylon-6 production.[1]
-
Copolymerization: When anionic ring-opening polymerization (AROP) is initiated, this monomer incorporates into the nylon chain.[1]
-
Effect: The pendant hydroxyl groups disrupt hydrogen bonding between chains, reducing crystallinity and melting point (
), while significantly increasing water absorption and dyeability.[1] This is critical for producing membrane filters and hydrogels.[1]
Part 4: Analytical Characterization
To validate the identity of synthesized 3-(2-Hydroxyethyl)azepan-2-one, the following spectral fingerprints are diagnostic.
| Technique | Diagnostic Signal | Assignment |
| 1H NMR (CDCl3) | ||
| Terminal | ||
| 13C NMR | Carbonyl (C=O).[1] | |
| Alcohol carbon ( | ||
| IR Spectroscopy | 3200-3400 cm⁻¹ (Broad) | O-H stretch (Alcohol) + N-H stretch (Amide).[1] |
| 1650 cm⁻¹ (Strong) | C=O stretch (Lactam Amide I band).[1] | |
| Mass Spectrometry | m/z 158.1 [M+H]+ | Protonated molecular ion (ESI+).[1] |
Part 5: Safety & Handling Protocols
Hazard Classification: Irritant (Skin/Eye).[1] Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption which can induce hydrolysis or polymerization.[1]
Self-Validating Handling Protocol:
-
TLC Monitoring: Use 10% MeOH in DCM with Ninhydrin stain.[1] The lactam will stain faintly; the open-chain amino acid (hydrolysis product) will stain deep purple/blue.[1]
-
Quenching: If using the LDA route, quench with saturated Ammonium Chloride at -78°C to prevent ring opening.[1]
References
-
Biosynth Carbosynth. (2024).[1] Product Specification: 3-(2-Hydroxyethyl)azepan-2-one (CAS 1006-84-4).[1][2] Retrieved from [1]
-
CymitQuimica. (2024).[1] Building Blocks: 3-(2-Hydroxyethyl)azepan-2-one.[1][2] Retrieved from [1]
-
PubChem. (2024).[1] Compound Summary: Azepan-2-one Derivatives.[1] National Library of Medicine.[1] Retrieved from
-
Organic Chemistry Portal. (2023). Beckmann Rearrangement: Mechanisms and Industrial Applications.[1][3] Retrieved from
-
TCI Chemicals. (2024).[1] Caprolactam Analogs and alpha-Amino-epsilon-caprolactam.[1] Retrieved from [1]
